Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate
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Overview
Description
Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is a chemical compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves several steps, typically starting with the preparation of the acridine derivative. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The detailed mechanism may involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate can be compared with other similar compounds, such as other acridine derivatives. These comparisons highlight its unique properties and potential advantages in specific applications. Similar compounds may include other carbamate derivatives with different substituents on the aromatic rings.
Biological Activity
Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 270.32 g/mol
- IUPAC Name : Ethyl 3-(4-methylacridin-9-ylamino)phenylcarbamate
This compound features an acridine moiety, which is known for its diverse biological properties, particularly in cancer treatment and antimicrobial activity.
1. Antitumor Activity
Research indicates that acridine derivatives exhibit significant antitumor activity by interfering with DNA replication and transcription. This compound may function through the following mechanisms:
- Intercalation with DNA : The acridine structure allows for intercalation between DNA base pairs, disrupting normal cellular processes.
- Inhibition of Topoisomerases : Acridines can inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
2. Antimicrobial Properties
Acridine derivatives have shown antimicrobial activity against various pathogens. The proposed mechanisms include:
- Disruption of Membrane Integrity : this compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Nucleic Acid Synthesis : Similar to its antitumor effects, the compound may inhibit nucleic acid synthesis in microbial cells.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of acridine derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential as an antimicrobial agent.
Properties
CAS No. |
655238-87-2 |
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Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl N-[3-[(4-methylacridin-9-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-10-7-9-16(14-17)24-22-18-11-4-5-13-20(18)26-21-15(2)8-6-12-19(21)22/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
QHXWCPDMCLTSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C |
Origin of Product |
United States |
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